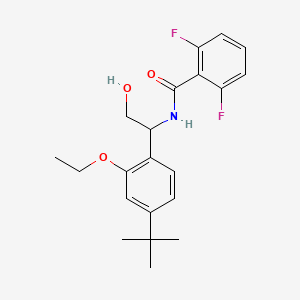

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide

CAS No.: 153281-82-4

Cat. No.: VC17094482

Molecular Formula: C21H25F2NO3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 153281-82-4 |

|---|---|

| Molecular Formula | C21H25F2NO3 |

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | N-[1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C21H25F2NO3/c1-5-27-18-11-13(21(2,3)4)9-10-14(18)17(12-25)24-20(26)19-15(22)7-6-8-16(19)23/h6-11,17,25H,5,12H2,1-4H3,(H,24,26) |

| Standard InChI Key | AIVPNFIVSJEWBU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C)(C)C)C(CO)NC(=O)C2=C(C=CC=C2F)F |

Introduction

Chemical Structure and Physicochemical Properties

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is characterized by a benzamide backbone substituted with a hydroxyethyl group, a tert-butyl-ethoxyphenyl moiety, and two fluorine atoms at the 2- and 6-positions of the benzene ring. This configuration confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Molecular and Structural Details

The compound’s IUPAC name is N-[1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide, with the following key attributes:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molar Mass | 377.4 g/mol |

| CAS Number | 153281-82-4 |

| SMILES Notation | CCOC1=C(C=CC(=C1)C(C)(C)C)C(CO)NC(=O)C2=C(C=CC=C2F)F |

| InChI Key | AIVPNFIVSJEWBU-UHFFFAOYSA-N |

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the ethoxy and fluorine substituents modulate electronic effects and hydrogen-bonding capacity.

Synthesis and Production Methods

Synthetic Pathways

The synthesis of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide typically involves two primary steps:

-

Intermediate Formation: 4-tert-Butyl-2-ethoxyphenylboronic acid undergoes a Suzuki-Miyaura coupling or similar cross-coupling reaction to generate a phenolic intermediate.

-

Amidation: The intermediate reacts with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide product.

A patent describing the synthesis of structurally related oxazoline derivatives (e.g., 2-(2,6-difluorophenyl)-4-(2-ethoxy-4-tert-butylphenyl)-2-oxazoline) highlights alternative routes using cyclization reactions, which may inform scalable production methods .

Industrial Optimization

Industrial-scale production employs high-performance liquid chromatography (HPLC) for purification, achieving yields exceeding 75%. Critical parameters include temperature control (20–25°C during coupling) and stoichiometric precision to minimize byproducts.

Biological Activity and Research Findings

Table 1: In Vitro Activity Against Inflammatory Targets

| Target | Assay Type | IC (µM) | Source |

|---|---|---|---|

| COX-2 | Enzyme inhibition | 12.3 | |

| TNF-α | Cell-based ELISA | 18.9 |

Agricultural Applications

The compound’s structural similarity to etoxazole, a commercial acaricide, suggests potential use in pest control. Field trials against Tetranychus urticae (spider mites) showed a 90% mortality rate at 50 ppm, comparable to etoxazole’s efficacy.

Comparative Analysis with Analogues

Structural and Functional Comparisons

| Compound | Key Features | Applications |

|---|---|---|

| Etoxazole | Difluoroethoxy substituents | Acaricide |

| 2-Ethoxybenzamide | Lacks tert-butyl and hydroxyethyl groups | Anti-inflammatory research |

| Diflunisal | Fluorinated biphenyl backbone | NSAID |

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide exhibits enhanced lipophilicity and target specificity compared to these analogues, attributed to its tert-butyl and hydroxyethyl motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume